Methyl 6-(chlorocarbonyl)nicotinate
Overview
Description
Methyl 6-(chlorocarbonyl)nicotinate is an organic compound with the molecular formula C8H6ClNO3. It is a derivative of nicotinic acid and features a chlorocarbonyl group attached to the nicotinate structure. This compound is primarily used in chemical research and industrial applications due to its unique reactivity and functional properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 6-(chlorocarbonyl)nicotinate can be synthesized through a chlorocarbonylation reaction. This involves reacting methyl 6-methylnicotinate with a chlorocarbonylating agent such as oxalyl chloride or phosgene in the presence of a catalyst like aluminum chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product yield.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high purity and yield. The use of automated systems and continuous monitoring ensures consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: Methyl 6-(chlorocarbonyl)nicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form methyl 6-hydroxynicotinate under specific conditions.
Oxidation Reactions: Oxidation can lead to the formation of more oxidized derivatives, depending on the reagents used.
Common Reagents and Conditions:
Substitution: Reagents like amines or alcohols can be used under mild conditions to achieve substitution.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed: The major products formed from these reactions include various nicotinate derivatives, each with distinct functional groups that can be further utilized in chemical synthesis .
Scientific Research Applications
Methyl 6-(chlorocarbonyl)nicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of methyl 6-(chlorocarbonyl)nicotinate involves its interaction with specific molecular targets. The chlorocarbonyl group is reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. This reactivity is harnessed in various applications, including drug development and chemical synthesis .
Comparison with Similar Compounds
Methyl 6-chloronicotinate: Similar in structure but lacks the chlorocarbonyl group.
Methyl nicotinate: A simpler ester derivative of nicotinic acid without the chlorocarbonyl group.
Uniqueness: Methyl 6-(chlorocarbonyl)nicotinate is unique due to the presence of the chlorocarbonyl group, which imparts distinct reactivity and functional properties. This makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
methyl 6-carbonochloridoylpyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO3/c1-13-8(12)5-2-3-6(7(9)11)10-4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGOPLLTIUPDDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50609441 | |
Record name | Methyl 6-(chlorocarbonyl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50609441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169124-35-0 | |
Record name | Methyl 6-(chlorocarbonyl)pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50609441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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